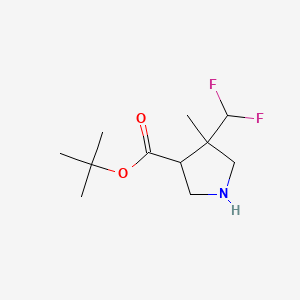

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC18103838

Molecular Formula: C11H19F2NO2

Molecular Weight: 235.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19F2NO2 |

|---|---|

| Molecular Weight | 235.27 g/mol |

| IUPAC Name | tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3 |

| Standard InChI Key | LXERMKRFWFWZOE-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CNCC1C(=O)OC(C)(C)C)C(F)F |

Introduction

Structural and Physicochemical Properties

The compound’s structure centers on a five-membered pyrrolidine ring, with substituents at positions 3 and 4:

-

A tert-butyl carboxylate group at position 3, which enhances steric bulk and protects the carboxylic acid during synthetic workflows.

-

A difluoromethyl (-CF₂H) and methyl (-CH₃) group at position 4, contributing to electronic modulation and metabolic stability .

Key physicochemical properties include:

The difluoromethyl group introduces strong electron-withdrawing effects, altering the compound’s polarity and reactivity compared to non-fluorinated analogs .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three key steps :

-

Pyrrolidine Ring Formation: Cyclization of linear precursors (e.g., γ-amino alcohols) via intramolecular nucleophilic substitution or reductive amination.

-

Difluoromethylation: Introduction of the -CF₂H group using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions.

-

Esterification: Reaction with tert-butyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to install the carboxylate protecting group.

A representative pathway is:

-

Cyclization:

-

Difluoromethylation:

-

Esterification:

Industrial Optimization

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance reaction control and yield consistency.

-

Purification Techniques: Chromatography or crystallization to achieve >98% purity .

-

Green Chemistry: Solvent recovery systems and catalytic recycling to minimize waste .

Applications in Medicinal Chemistry

The compound’s fluorine content and stereochemical flexibility make it a strategic building block for pharmaceuticals:

Drug Intermediate

-

Anticancer Agents: Analogous difluoromethylpyrrolidines exhibit inhibitory activity against kinases and proteases .

-

Neurological Therapeutics: Fluorinated pyrrolidines are explored as modulators of GABA receptors for anxiety and epilepsy.

Structure-Activity Relationship (SAR)

-

Fluorine Effects: The -CF₂H group enhances metabolic stability and membrane permeability compared to -CH₃ .

-

Steric Influence: The tert-butyl group shields the ester from premature hydrolysis, prolonging half-life in biological systems.

Comparative Analysis with Analogous Compounds

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume